(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane
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Overview
Description
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by a unique structure that includes a dioxathiolane ring with two phenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane typically involves the reaction of appropriate thiol and epoxide precursors under controlled conditions. One common method includes the use of a thiol compound and an epoxide in the presence of a base catalyst. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with the epoxide to form the dioxathiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the oxide group, making it less reactive.
4,4’-Difluorobenzophenone: Similar in having phenyl groups but differs in the functional groups and overall reactivity.
Pyrimido[4,5-d]pyrimidine derivatives: Structurally different but may share some reactivity patterns due to the presence of heteroatoms.
Uniqueness
This compound is unique due to its specific dioxathiolane ring structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.
Properties
IUPAC Name |
(2R,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONWRLGPDTDKX-HXPMCKFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[S@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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